
2-(2,3,4-Trifluorophenyl)pyridine
Descripción general
Descripción
2-(2,3,4-Trifluorophenyl)pyridine is an organic compound with a molecular formula of C8H5F3N. It is a heterocyclic compound with a five-membered ring and is a colorless liquid with a pungent odor. It is an important intermediate in the synthesis of many pharmaceuticals and other compounds. It is also used in the manufacture of dyes, catalysts, and agrochemicals.
Aplicaciones Científicas De Investigación
Photoluminescent and Magnetic Properties
The compound 2-(2,3,4-Trifluorophenyl)pyridine has been utilized in the synthesis of compounds with unique photoluminescent and magnetic properties. These compounds, characterized by single-crystal X-ray diffraction, optical, and magnetic measurements, show potential for applications in materials science, particularly in the development of luminescent materials and in studying magnetic behavior. The interaction between inorganic and organic networks in these structures, particularly between pyridine moieties and metal ions, plays a crucial role in their properties (Pointillart et al., 2009).
Synthesis of 2,4,6-Triarylpyridine Derivatives
Another application of this compound is in the synthesis of 2,4,6-triarylpyridines. These derivatives have a broad spectrum of biological and pharmaceutical properties, making them significant in the field of medicinal chemistry. Their preparation involves a one-pot reaction of aromatic ketones or aldehydes with ammonium acetate, demonstrating their versatility in chemical synthesis (Maleki, 2015).
Functionalization for Life Sciences Research
The compound has also been crucial in the regioselective functionalization of pyridines for life-sciences-oriented research. This involves studies on the lowest-energy conformations of pyridines and pyridinium cations, providing insights into molecular structures that are beneficial for designing molecules for biological applications (Manteau et al., 2010).
Development of Azacyclic Compounds
In the field of organic chemistry, this compound is used in the silylative reduction of pyridines, leading to the formation of structurally diverse azacycles. This process is significant for the synthesis of compounds with sp³ C-Si bonds, demonstrating its utility in developing new organic synthesis methodologies (Gandhamsetty et al., 2015).
Conformational Control Studies
This compound is involved in the study of conformational control through nonconventional C-H...N hydrogen bonds. Such studies are essential in understanding molecular interactions and designing molecules with specific conformations for targeted applications (Bosch et al., 2021).
Synthesis of Pesticides
It also plays a role in synthesizing pesticides, demonstrating its application in agrochemicals. The synthesis processes and their efficiencies are significant for developing new pesticides with specific properties (Lu Xin-xin, 2006).
Safety and Hazards
Mecanismo De Acción
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443
- Docking studies on 2-(2,3,4-Trifluorophenyl)pyridine: Molecules, 28(21), 7363
- CAS Common Chemistry
- Synthesis of Fluorinated Pyridines
- Atogepant: Uses, Interactions, Mechanism of Action
: Read more : Read more : CAS Common Chemistry : Synthesis of Fluorinated Pyridines : Atogepant: Uses, Interactions, Mechanism of Action
Propiedades
IUPAC Name |
2-(2,3,4-trifluorophenyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N/c12-8-5-4-7(10(13)11(8)14)9-3-1-2-6-15-9/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGNWPYWRICEMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C(=C(C=C2)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


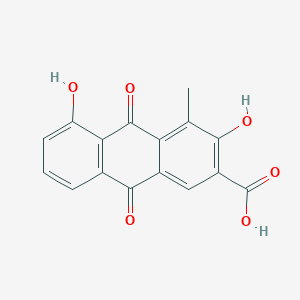
![2-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B3027825.png)
![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B3027827.png)
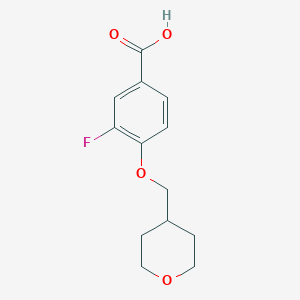

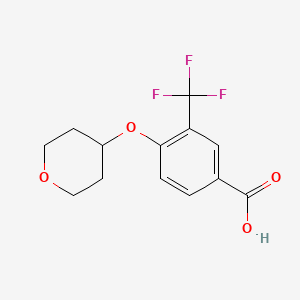
![7'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochlorid](/img/structure/B3027833.png)

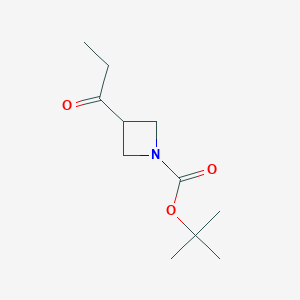
![tert-butyl N-{[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}carbamate](/img/structure/B3027841.png)
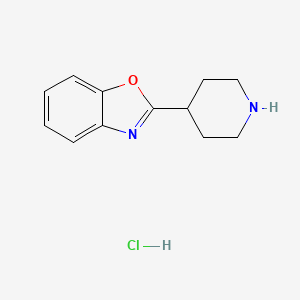
![3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrobromide](/img/structure/B3027843.png)

![Pyrido[2,3-d]pyriMidin-7(8H)-one, 2,6-dibroMo-8-cyclopentyl-5-Methyl-](/img/structure/B3027846.png)
